molecular formula C19H22ClN3O4S2 B2559691 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide CAS No. 933240-34-7

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2559691
CAS No.: 933240-34-7
M. Wt: 455.97
InChI Key: XRVCNWDVVOCRJY-UHFFFAOYSA-N
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Description

The compound “2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-cyclohexylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While the exact synthesis process for this compound is not detailed in the available literature, similar compounds have been synthesized using various methods. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A significant application of this compound lies in its potent inhibitory activity against two critical enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and cell proliferation, making them targets for antitumor drugs. For instance, a study conducted by Gangjee et al. (2008) synthesized a class of compounds, including analogues similar in structure to the mentioned compound, showing dual inhibition against human TS and DHFR. The classical analogue demonstrated potent inhibition with IC50 values of 40 nM for TS and 20 nM for DHFR, marking it as one of the most potent dual inhibitors known (Gangjee, Qiu, Li, & Kisliuk, 2008).

Antibacterial and Antimicrobial Applications

Another area of application is in the development of antibacterial and antimicrobial agents. Azab, Youssef, and El-Bordany (2013) reported the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. These compounds demonstrated high antibacterial activities, indicating the potential of the core structure for use in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Evaluation of Antitumor Activities

Compounds bearing the sulfonamide moiety have also been synthesized and evaluated for their antitumor activities. Research by Hafez, El-Gazzar, and Zaki (2016) involved the synthesis of novel series of spiro compounds with biologically active sulfonamide, showing promising results against both Gram-negative and Gram-positive bacteria. This indicates the potential of such compounds in the development of new antitumor agents (Hafez, El-Gazzar, & Zaki, 2016).

Urease Inhibition and Antimicrobial Activities

Noreen et al. (2015) synthesized novel 5-aryl thiophenes containing sulphonylacetamide groups, which were evaluated for their antibacterial and anti-urease activities. This study highlights the compound's utility in addressing microbial infections and conditions associated with urease activity, such as peptic ulcers caused by Helicobacter pylori (Noreen et al., 2015).

Safety and Hazards

Isocyanates and thioisocyanates, which are structurally similar to this compound, are known to be toxic by ingestion, inhalation, and skin absorption. They are also known to react with water, releasing toxic, corrosive, or flammable gases .

Properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S2/c1-12-7-8-14(9-15(12)20)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCNWDVVOCRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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